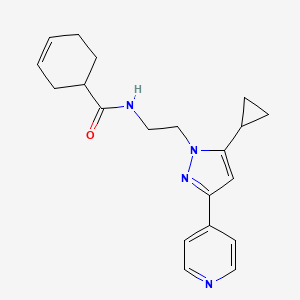

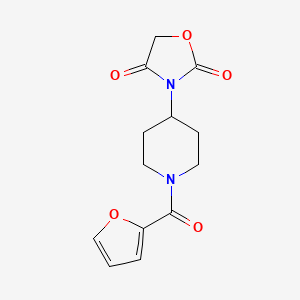

![molecular formula C20H26N2O3S B2506287 3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide CAS No. 1797141-18-4](/img/structure/B2506287.png)

3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse range of biological activities. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been extensively studied for their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the Julia-Kocienski olefination reaction is a method that can be used to introduce alkene groups into sulfone compounds, as demonstrated in the synthesis of methoxylated stilbenes . Similarly, the cross-coupling of bromopyridine with sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione is another synthetic approach that yields N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides . These methods highlight the versatility of sulfonamide chemistry and the potential routes that could be explored for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of a phenyl (3-phenylpyrrolidin-3-yl)sulfone moiety has been found to be significant in the discovery of selective, orally active RORγt inverse agonists . The specific arrangement of substituents around the sulfone and pyrrolidine rings can greatly influence the selectivity and potency of these compounds. The detailed structure of "this compound" would likely play a key role in its biological function.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions, which can be utilized to modify their structure and enhance their properties. For example, the Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, which is used in the synthesis of complex sulfonamides . The ability to introduce different functional groups through such reactions allows for the fine-tuning of the physical and chemical properties of sulfonamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, thermal stability, and reactivity. For instance, poly(amide-imide)s based on sulfonamide derivatives exhibit a range of viscosities and thermal properties, which can be tailored through the choice of monomers and reaction conditions . These properties are essential for the practical application of sulfonamides in various fields, including materials science and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Pyrrolidine Derivatives

Research led by Evans (2007) demonstrates the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine through the double reduction of cyclic sulfonamide precursors. This study highlights the role of aryl sulfonamide in the construction of molecules with potential biological activities (Evans, 2007).

Novel Sulfonate Derivatives

Fadda et al. (2016) synthesized novel functionalized N-sulfonates with potential biological activity. This study provides insights into the antimicrobial and antifungal properties of sulfonate derivatives (Fadda, El-Mekawy, & AbdelAal, 2016).

Development of RORγt Inverse Agonists

Duan et al. (2019) explored phenyl (3-phenylpyrrolidin-3-yl)sulfone series as selective RORγt inverse agonists, focusing on structural modifications to enhance selectivity and pharmacokinetic properties (Duan et al., 2019).

Applications in Drug Metabolism

- Biocatalysis in Drug Metabolism: Zmijewski et al. (2006) utilized Actinoplanes missouriensis for the production of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, illustrating the use of microbial-based systems in drug metabolism studies (Zmijewski, Gillespie, Jackson, Schmidt, Yi, Kulanthaivel, 2006).

Chemical Structure and Properties

- Molecular Structure Analysis: Dey et al. (2015) conducted structural studies on nimesulidetriazole derivatives, including methanesulfonamide derivatives, to understand their supramolecular assembly and intermolecular interactions (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).

Antioxidant Properties

- Antioxidant Research: Oleynik et al. (2007) synthesized sodium S-[3-(hydroxyaryl)propyl] thiosulfates and [3-(hydroxyaryl)propane]-1-sulfonates, evaluating their properties as antioxidants (Oleynik, Kuprina, Pevneva, Markov, Kandalintseva, Prosenko, Grigor’ev, 2007).

Eigenschaften

IUPAC Name |

3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c23-26(24,16-8-15-25-20-12-5-2-6-13-20)21-17-19-11-7-14-22(19)18-9-3-1-4-10-18/h1-6,9-10,12-13,19,21H,7-8,11,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNBMNAJWGNAKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)CCCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

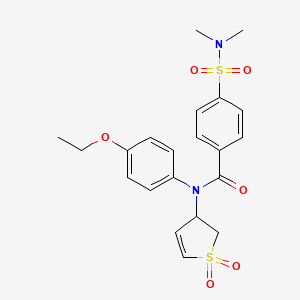

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B2506209.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2506210.png)

![N-(cyanomethyl)-3,4'-difluoro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2506215.png)

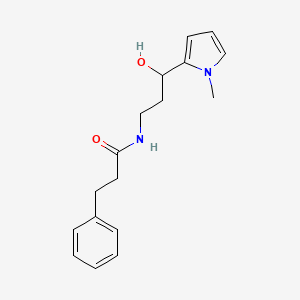

![Tert-butyl N-[1-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]cyclopentyl]carbamate](/img/structure/B2506216.png)

![N~5~-(4-chlorophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2506218.png)

![methyl 2-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2506222.png)

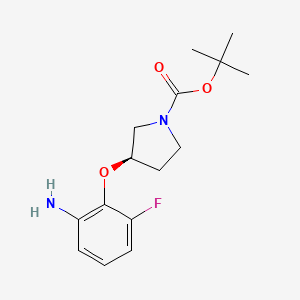

![Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate](/img/structure/B2506226.png)